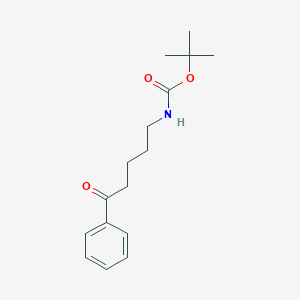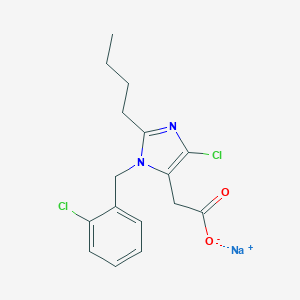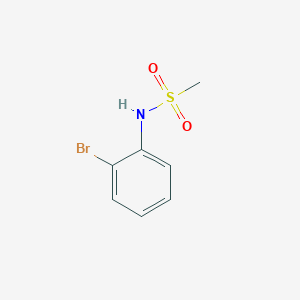![molecular formula C23H22O13 B037456 5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione CAS No. 114942-09-5](/img/structure/B37456.png)
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,8-Tri-O-methylellagic acid 4-glucoside is a complex organic compound with the molecular formula C23H22O13 and a molecular weight of 506.41 g/mol . It is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and vegetables. This compound is characterized by its three methoxy groups and a glucoside moiety attached to the ellagic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Tri-O-methylellagic acid 4-glucoside typically involves the methylation of ellagic acid followed by glycosylation. The methylation process can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The glycosylation step involves the reaction of the methylated ellagic acid with a glucosyl donor, such as glucosyl bromide, in the presence of a catalyst like silver carbonate (Ag2CO3).
Industrial Production Methods
Industrial production of 3,7,8-Tri-O-methylellagic acid 4-glucoside may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as column chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
3,7,8-Tri-O-methylellagic acid 4-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
Scientific Research Applications
3,7,8-Tri-O-methylellagic acid 4-glucoside has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of polyphenolic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: It may inhibit enzymes involved in inflammation and cancer progression.
Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,3′,4-Tri-O-methylellagic acid: Another methylated derivative of ellagic acid with similar properties but different substitution patterns.
3,4,3′-Tri-O-methylellagic acid: A compound with a different arrangement of methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness
3,7,8-Tri-O-methylellagic acid 4-glucoside is unique due to its specific substitution pattern and the presence of a glucoside moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
114942-09-5 |
|---|---|
Molecular Formula |
C23H22O13 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C23H22O13/c1-30-9-4-7-12-13-8(33-21(28)14(12)19(9)32-3)5-10(31-2)20(15(13)22(29)34-7)36-23-18(27)17(26)16(25)11(6-24)35-23/h4-5,11,16-18,23-27H,6H2,1-3H3/t11-,16-,17+,18-,23+/m1/s1 |
InChI Key |
GTSLCJJADQBPEM-WBKKLFQOSA-N |
SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Isomeric SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC2=O)OC |
Canonical SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Key on ui other cas no. |
114942-09-5 |
Synonyms |
3,7,8-tri-O-methylellagic acid 4-glucoside TMEAG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)



![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
